molecular formula C27H27N3O2S B2883637 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline CAS No. 866844-34-0

3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline

Cat. No. B2883637
M. Wt: 457.59
InChI Key: KEBVVIDLCRLWKW-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups including a benzenesulfonyl group, a piperazine ring, and a quinoline ring. These groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the dimethylphenyl group, and the coupling of these groups with the benzenesulfonyl and quinoline moieties. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially adopt a chair conformation, and the relative positions of the different groups could greatly affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could be alkylated, the benzenesulfonyl group could be replaced with other groups, or the quinoline ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could increase its solubility in water, while the benzenesulfonyl and quinoline groups could potentially increase its lipophilicity .

Scientific Research Applications

Synthetic Chemistry and Nucleophilic Reactions

The reactions of compounds related to "3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline" with nucleophilic reagents demonstrate their versatility in synthetic chemistry. For example, 3-benzenesulfonyloxyalloxazine and its analogs have shown varied reactivity with small nucleophiles, leading to the formation of diverse heterocyclic structures, highlighting their potential in synthesizing novel compounds with potential pharmacological applications (Hamby & Bauer, 1987).

Pharmacological Potential

Synthetic derivatives of quinolines have been explored for their potential as sorbitol dehydrogenase inhibitors, indicating their relevance in medicinal chemistry for developing new therapeutic agents. This underscores the significance of structurally similar compounds to "3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline" in drug discovery and development processes (Depreux et al., 2000).

Molecular Docking Studies

Incorporating the "3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline" scaffold into novel compounds has led to the synthesis of molecules with antimicrobial activity. These compounds have been characterized and analyzed for their potential as pharmacological agents through molecular docking studies, which suggest their application in developing new antimicrobial agents. Such studies are crucial for understanding the molecular basis of the biological activity of these compounds and guiding the design of more potent derivatives (Marganakop et al., 2022).

Antimicrobial Activity

The synthesis of new pyrazoline and pyrazole derivatives incorporating the benzenesulfonylamide moiety has demonstrated significant antibacterial and antifungal activities. This research illustrates the potential of these compounds in addressing microbial resistance, providing a foundation for the development of new antimicrobial agents (Hassan, 2013).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and testing its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-20-12-13-25(21(2)18-20)29-14-16-30(17-15-29)27-23-10-6-7-11-24(23)28-19-26(27)33(31,32)22-8-4-3-5-9-22/h3-13,18-19H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBVVIDLCRLWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline

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